(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Overview
Description
(2-(Aminomethyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C7H11BClNO2. It is a boronic acid derivative that contains an aminomethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of (2-(Aminomethyl)phenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of C-C bonds and the synthesis of complex organic compounds .
Action Environment
The compound is typically stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-bromobenzylamine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-bromobenzylamine with a boronic acid ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The aminomethyl group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Aminomethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenylboronic acid hydrochloride
- 3-Aminophenylboronic acid hydrochloride
- 4-Aminophenylboronic acid hydrochloride
Uniqueness
(2-(Aminomethyl)phenyl)boronic acid hydrochloride is unique due to the presence of the aminomethyl group, which provides additional reactivity and binding capabilities compared to other aminophenylboronic acids. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKJSCNVLQMJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674563 | |
Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-36-5 | |
Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.